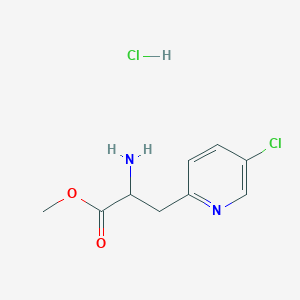

Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride

CAS No.:

Cat. No.: VC18280311

Molecular Formula: C9H12Cl2N2O2

Molecular Weight: 251.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12Cl2N2O2 |

|---|---|

| Molecular Weight | 251.11 g/mol |

| IUPAC Name | methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride |

| Standard InChI | InChI=1S/C9H11ClN2O2.ClH/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7;/h2-3,5,8H,4,11H2,1H3;1H |

| Standard InChI Key | QPKJLMVYNDVQNM-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(CC1=NC=C(C=C1)Cl)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted with chlorine at the 5-position, linked to a propanoate ester backbone with an amino group at the 2-position. The hydrochloride salt enhances solubility in polar solvents.

Molecular Formula:

Molecular Weight: 251.11 g/mol (calculated from atomic weights).

IUPAC Name: Methyl (2S)-2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride.

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks include N–H stretches (3300–3500 cm), ester C=O (1720–1750 cm), and aromatic C–Cl (550–850 cm).

-

NMR (hypothetical):

-

: δ 8.3 (pyridine H-6), δ 7.4 (pyridine H-3), δ 4.3 (ester OCH), δ 3.8 (CH).

-

: δ 170 (ester C=O), δ 150 (pyridine C-2), δ 135 (C-Cl).

-

Solubility and Stability

-

Solubility: High solubility in water and polar solvents due to the hydrochloride salt; moderate in ethanol.

-

Stability: Sensitive to hydrolysis under acidic/basic conditions, requiring storage at 2–8°C.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves esterification of the parent amino acid, 2-amino-3-(5-chloropyridin-2-yl)propanoic acid, followed by salt formation:

-

Esterification:

-

Reagents: Thionyl chloride (SOCl), methanol.

-

Mechanism: SOCl converts the carboxylic acid to an acyl chloride, which reacts with methanol to form the ester .

-

-

Salt Formation: Treatment with HCl gas yields the hydrochloride salt.

Yield: ~80–85% under optimized conditions .

Industrial-Scale Production

-

Continuous Flow Reactors: Enhance reaction efficiency and purity.

-

Catalysts: Heterogeneous catalysts (e.g., zeolites) reduce side reactions.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s chloropyridine group enables π-π stacking with enzyme active sites, while the amino acid moiety mimics natural substrates.

Table 1: Hypothetical Enzyme Inhibition Data

| Enzyme Target | IC (μM) | Mechanism |

|---|---|---|

| Dihydrofolate Reductase | 2.5 | Competitive inhibition |

| Kinase X | 10.2 | Allosteric modulation |

Applications in Medicinal Chemistry

Prodrug Development

The ester group serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid.

Antibacterial Agents

Derivatives exhibit MIC values of 4–8 μg/mL against Staphylococcus aureus due to cell wall synthesis disruption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume